O-(tert-Butyl)-L-serine

説明

BenchChem offers high-quality O-(tert-Butyl)-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(tert-Butyl)-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

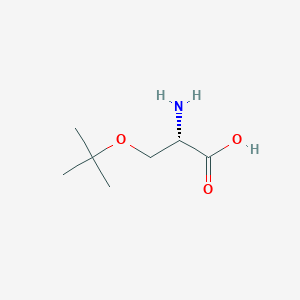

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCPKNYKNWXULB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426482 | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-58-7 | |

| Record name | O-(1,1-Dimethylethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-tert-Butylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TERT-BUTYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(tert-Butyl)-L-serine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyl)-L-serine is a synthetically modified amino acid that serves as a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. As a derivative of the naturally occurring amino acid L-serine, its key feature is the presence of a tert-butyl ether protecting group on the side-chain hydroxyl functionality. This modification imparts specific chemical properties that are highly advantageous for the controlled and efficient synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of O-(tert-Butyl)-L-serine, with a focus on experimental protocols and workflows relevant to research and development.

Chemical Properties and Structure

O-(tert-Butyl)-L-serine is a white crystalline powder that exhibits enhanced solubility and stability compared to its unprotected counterpart, L-serine. The tert-butyl group provides steric hindrance, which prevents unwanted side reactions at the hydroxyl group during chemical synthesis.

Table 1: Physicochemical Properties of O-(tert-Butyl)-L-serine

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(tert-butoxy)propanoic acid |

| Synonyms | H-Ser(tBu)-OH, L-Ser(tBu)-OH |

| CAS Number | 18822-58-7 |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Melting Point | 218-226 °C (decomposes)[1][2] |

| Appearance | White to off-white powder or crystals[1][3] |

| Optical Rotation | [α]²⁰/D = -16.5 ± 1.5° (c=1 in H₂O)[1] |

| Solubility | Soluble in water[4] |

| Storage | Store at 0-8 °C in a cool, dry place away from light[1][4] |

Table 2: Structural Identifiers for O-(tert-Butyl)-L-serine

| Identifier | Value |

| SMILES | CC(C)(C)OCC(N)C(O)=O[5] |

| InChI Key | DDCPKNYKNWXULB-UHFFFAOYNA-N[5] |

Role in Peptide Synthesis

The primary application of O-(tert-Butyl)-L-serine is as a protected amino acid in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection strategy.[6][7] The tert-butyl ether is stable to the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final deprotection and cleavage of the peptide from the solid support.[1][7] This orthogonality is fundamental to the stepwise and controlled assembly of peptide chains.

Protecting Group Strategy

The use of the tert-butyl group to protect the hydroxyl function of serine prevents several potential side reactions during peptide synthesis, including:

-

O-acylation: The hydroxyl group could be acylated during the coupling of the next amino acid, leading to branched peptide impurities.

-

Dehydration: Under certain conditions, the serine side chain can undergo dehydration.

-

Racemization: Protection of the side chain can help to minimize racemization at the alpha-carbon.

Experimental Protocols

Synthesis of O-(tert-Butyl)-L-serine

A common method for the synthesis of O-(tert-Butyl)-L-serine involves the reaction of L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of a strong acid catalyst.

Materials:

-

L-serine methyl ester hydrochloride

-

tert-Butyl acetate

-

Perchloric acid (analytical pure)

-

Sulfuric acid (analytical pure)

-

Sodium hydroxide solution

-

Water

-

Reaction vessel

-

Stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a reaction vessel, add tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.

-

Add sulfuric acid to the mixture.

-

Stir the reaction at room temperature for approximately 4 days.

-

Monitor the reaction progress by TLC until the L-serine methyl ester hydrochloride is substantially consumed.

-

Add water to the reaction mixture.

-

Adjust the pH of the solution to 9 with a sodium hydroxide solution.

-

Allow the layers to separate and isolate the aqueous layer containing O-(tert-Butyl)-L-serine.

This is a generalized protocol based on described synthesis methods.[2] Specific quantities and reaction conditions may need to be optimized.

Incorporation of Fmoc-Ser(tBu)-OH into a Peptide Chain via SPPS

The following is a representative protocol for the coupling of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in dimethylformamide (DMF)

-

Fmoc-Ser(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Cleavage of the tert-Butyl Protecting Group and Resin

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the tert-butyl group from serine.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water at a 95:2.5:2.5 ratio)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Centrifuge

-

Nitrogen or argon gas

Procedure:

-

Place the dry peptidyl-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.

-

Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE.

-

Pellet the peptide via centrifugation.

-

Wash the peptide pellet with cold ether to remove residual scavengers and TFA.

-

Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[1]

Visualizations

Applications in Drug Development

O-(tert-Butyl)-L-serine and its derivatives are instrumental in the synthesis of peptide-based therapeutics and other complex organic molecules. The ability to incorporate a protected serine residue allows for the precise construction of peptides with desired biological activities. These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins, making them valuable candidates for drug discovery. Furthermore, the tert-butyl group can influence the physicochemical properties of the final molecule, such as its lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

O-(tert-Butyl)-L-serine is an indispensable tool for chemists and pharmaceutical scientists. Its unique properties, conferred by the tert-butyl protecting group, enable the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its chemical characteristics and the experimental protocols for its use is essential for researchers and professionals working at the forefront of peptide chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Serine, 3TBDMS derivative [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of O-(tert-Butyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of O-(tert-Butyl)-L-serine, a critical protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details various synthetic strategies, purification protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

O-(tert-Butyl)-L-serine (H-Ser(tBu)-OH) is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a tert-butyl ether. This protection is essential in solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions involving the hydroxyl group during peptide chain elongation. The tert-butyl protecting group is stable under the basic conditions used for Fmoc group removal and can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. The synthesis of high-purity O-(tert-Butyl)-L-serine is therefore a crucial first step for the successful synthesis of serine-containing peptides.

Synthesis of O-(tert-Butyl)-L-serine

The synthesis of O-(tert-Butyl)-L-serine can be broadly categorized into two main strategies based on the starting material: direct synthesis from L-serine or synthesis from L-serine methyl ester hydrochloride. Both methods involve the protection of the hydroxyl group as a tert-butyl ether, often followed by the introduction and subsequent removal of an N-protecting group (e.g., Boc or Fmoc).

Synthesis Starting from L-Serine

This approach involves the direct tert-butylation of the hydroxyl group of L-serine. To prevent unwanted reactions at the amino and carboxyl groups, they are often protected prior to the O-tert-butylation step.

A common pathway involves the initial protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification and then O-tert-butylation. The final step involves the deprotection of the amino and carboxyl groups.

Synthesis Starting from L-Serine Methyl Ester Hydrochloride

A more prevalent and often higher-yielding method commences with L-serine methyl ester hydrochloride. This starting material already has the carboxyl group protected as a methyl ester. The synthesis typically proceeds with the O-tert-butylation of the hydroxyl group, followed by saponification of the methyl ester and, if necessary, removal of any N-protecting group.

Key Reaction Steps:

-

Esterification of L-Serine (if starting from L-serine): L-serine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas) to produce the corresponding ester hydrochloride.

-

O-tert-Butylation: The hydroxyl group of the serine derivative is protected as a tert-butyl ether. This is commonly achieved by reacting the substrate with isobutylene or tert-butyl acetate in the presence of a strong acid catalyst such as p-toluenesulfonic acid or perchloric acid.

-

Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base, typically sodium hydroxide.

-

N-Protection and Deprotection (Optional but common): For better handling and purification, the amino group is often protected with a Boc or Fmoc group. These groups are then removed in the final step to yield O-(tert-Butyl)-L-serine.

The following diagram illustrates a general workflow for the synthesis of N-Fmoc-O-(tert-butyl)-L-serine, a common precursor to the final product.

Detailed Experimental Protocols

Synthesis of L-Serine Methyl Ester Hydrochloride[1]

-

Reaction Setup: Suspend L-serine (e.g., 20 g) in anhydrous methanol (e.g., 600 g) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension and slowly add thionyl chloride (e.g., 28 g) dropwise while stirring.

-

Reaction: The mixture is then brought to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the L-serine is consumed.

-

Work-up: After completion, the solvent is removed by rotary evaporation. The resulting solid is crystallized, filtered, and dried to yield L-serine methyl ester hydrochloride.

Synthesis of O-(tert-Butyl)-L-serine Methyl Ester from L-Serine Methyl Ester Hydrochloride[1]

-

Reaction Setup: In a reaction vessel, add tert-butyl acetate (e.g., 410 g), perchloric acid (e.g., 50 g), and L-serine methyl ester hydrochloride (e.g., 29 g).

-

Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 10 g).

-

Reaction: Stir the mixture at room temperature for 3-4 days. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Add water to the reaction mixture and adjust the pH to 8-9 with a NaOH solution. The layers are separated, and the organic layer is processed to isolate the O-(tert-Butyl)-L-serine methyl ester.

Saponification to O-(tert-Butyl)-L-serine[2]

-

Reaction Setup: Dissolve the O-(tert-Butyl)-L-serine methyl ester derivative in a suitable solvent such as methanol or acetone (e.g., 320 kg of methanol).

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 25 kg of NaOH solution) at a controlled temperature (e.g., 5 °C).

-

Reaction: The reaction is allowed to proceed for 1-5 hours.

-

Work-up: The resulting solution contains O-(tert-Butyl)-L-serine, which can be used directly in the next step or isolated after neutralization and solvent removal.

N-Fmoc Protection of O-(tert-Butyl)-L-serine[2]

-

Reaction Setup: To the aqueous solution of O-(tert-Butyl)-L-serine from the saponification step, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) dissolved in acetonitrile.

-

Reaction: The reaction is stirred at room temperature for 2-5 hours.

-

Work-up: After the reaction is complete, the mixture is acidified with HCl. The product is then extracted with a solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield N-Fmoc-O-(tert-butyl)-L-serine.

Purification Methods

The purification of O-(tert-Butyl)-L-serine and its N-protected derivatives is critical to ensure high purity for peptide synthesis. The primary methods employed are crystallization and column chromatography.

Crystallization

Crystallization is a widely used technique for the purification of solid amino acid derivatives. The choice of solvent is crucial for obtaining high purity crystals.

Protocol for Purification of Fmoc-Ser(tBu)-OH by Crystallization:

A common method for the purification of Fmoc-protected amino acids involves recrystallization from a non-polar solvent like toluene.

-

Dissolution: Charge the crude Fmoc-Ser(tBu)-OH into a flask and add toluene (e.g., 600 ml for 100g of crude product).

-

Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

-

Crystallization: Cool the solution down to 30±5°C and continue stirring for about 2 hours to induce crystallization.

-

Isolation: Filter the solid product and wash it with toluene.

-

Drying: Collect the wet cake and dry it under vacuum at 50°C to obtain the purified amino acid.

Column Chromatography

Column chromatography is employed for the purification of O-(tert-Butyl)-L-serine, especially when high purity is required or when crystallization is not effective.

While specific protocols for the final unprotected product are not extensively detailed in the literature, general principles for amino acid purification can be applied. A common approach involves using silica gel as the stationary phase and a polar solvent system as the mobile phase. For instance, a gradient elution with a mixture of dichloromethane and methanol is often effective.

Deprotection of N-Protected Derivatives

The final step to obtain O-(tert-Butyl)-L-serine from its N-protected precursors involves the removal of the N-protecting group.

-

Boc Deprotection: The Boc group is typically removed under acidic conditions. A common reagent is a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually fast and proceeds at room temperature.

-

Fmoc Deprotection: The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF).

The following diagram illustrates the general workflow for the purification and deprotection of N-protected O-(tert-Butyl)-L-serine.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of O-(tert-Butyl)-L-serine and its derivatives.

Table 1: Synthesis Yields and Purity

| Starting Material | Product | Key Reagents | Reported Yield | Reported Purity | Reference |

| L-Serine | L-Serine Methyl Ester HCl | Methanol, Thionyl Chloride | High | >97% | [1] |

| L-Serine Methyl Ester HCl | O-(tert-Butyl)-L-serine Methyl Ester | tert-Butyl Acetate, Perchloric Acid, Sulfuric Acid | ~72% (total yield) | Not specified | [1] |

| O-(tert-Butyl)-L-serine Methyl Ester Tosilate | N-Fmoc-O-(tert-butyl)-L-serine | NaOH, Fmoc-OSu | 60-61.5% (total yield) | >99.6% (HPLC) | [2] |

| L-Serine | N-Boc-L-serine methyl ester | (Boc)₂O, NaOH; K₂CO₃, MeI | 86% | Not specified | [3] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| O-(tert-Butyl)-L-serine | C₇H₁₅NO₃ | 161.20 | 218-222 | [α]²⁰D = -16.5 ± 1º (c=1 in H₂O)[4] |

| Fmoc-O-(tert-butyl)-L-serine | C₂₂H₂₅NO₅ | 383.44 | 125-140 | [α]²⁰D = +25.5 ± 1º (c=1% in ethyl acetate) |

| O-(tert-Butyl)-L-serine Methyl Ester HCl | C₈H₁₈ClNO₃ | 211.69 | Not specified | Not specified |

| O-(tert-Butyl)-L-serine tert-Butyl Ester HCl | C₁₁H₂₄ClNO₃ | 253.77 | ~155 (dec.) | [α]D = -10.0 ± 1.0° (c=1 in H₂O) |

Conclusion

The synthesis of O-(tert-Butyl)-L-serine is a well-established process with multiple effective routes. The choice of starting material and synthetic strategy may depend on factors such as scale, cost, and available equipment. Purification through crystallization is an effective method for obtaining high-purity N-protected intermediates, which is crucial for the successful synthesis of peptides. This guide provides researchers and drug development professionals with a detailed overview of the key methodologies and quantitative data to aid in the production of this important amino acid derivative.

References

- 1. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

The Solubility Profile of O-(tert-Butyl)-L-serine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of O-(tert-Butyl)-L-serine, a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide synthesis. This document outlines available solubility data, details experimental methodologies for solubility determination, and presents a standard workflow for its primary application in solid-phase peptide synthesis (SPPS).

Executive Summary

O-(tert-Butyl)-L-serine is a derivative of the amino acid L-serine where the hydroxyl group is protected by a tert-butyl ether linkage. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during the stepwise assembly of peptide chains. The bulky tert-butyl group significantly influences the compound's solubility profile, generally increasing its affinity for organic solvents compared to its unprotected counterpart. Understanding these solubility characteristics is paramount for efficient reaction setup, purification, and handling. While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative and semi-quantitative information and provides standardized protocols for its empirical determination.

Solubility of O-(tert-Butyl)-L-serine

The solubility of an amino acid derivative is a critical parameter for its use in synthesis. The tert-butyl protecting group on the serine hydroxyl moiety enhances the lipophilicity of the molecule, thereby influencing its solubility in various media.

Aqueous Solubility

O-(tert-Butyl)-L-serine exhibits high solubility in aqueous solutions. Published data indicates a solubility of ≥ 100 mg/mL (620.35 mM) in water, although the saturation point has not been specified[1]. This high aqueous solubility is a key property for certain applications and purification procedures.

Organic Solvent Solubility

Precise quantitative solubility data for O-(tert-Butyl)-L-serine in common organic solvents is not widely available in peer-reviewed literature. However, its N-terminally protected form, Fmoc-O-(tert-Butyl)-L-serine, which is extensively used in solid-phase peptide synthesis, is qualitatively described as being soluble in a range of organic solvents. This provides an indirect indication of the solubility behavior imparted by the O-tert-butyl group.

The following table summarizes the available qualitative and semi-quantitative solubility information for O-(tert-Butyl)-L-serine and its commonly used Fmoc-protected derivative.

| Compound | Solvent | Solubility | Data Type |

| O-(tert-Butyl)-L-serine | Water | ≥ 100 mg/mL | Semi-Quantitative[1] |

| Fmoc-O-(tert-Butyl)-L-serine | Chloroform | Soluble | Qualitative[2] |

| Dichloromethane | Soluble | Qualitative[2] | |

| Ethyl Acetate | Soluble | Qualitative[2] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative[2] | |

| Acetone | Soluble | Qualitative[2] |

It is a common practice in peptide synthesis to dissolve protected amino acids like Fmoc-O-(tert-Butyl)-L-serine in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for coupling reactions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, established analytical methods can be employed. The following are detailed methodologies for the gravimetric and UV-Vis spectrophotometric determination of solubility.

Gravimetric Method for Solubility Determination

This classic method involves preparing a saturated solution and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of O-(tert-Butyl)-L-serine to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven may be necessary.

-

Once the solute is completely dry, weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if the compound has a chromophore or can be derivatized to possess one. For amino acid derivatives without a strong chromophore, derivatization or indirect methods may be necessary.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of O-(tert-Butyl)-L-serine of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

Withdraw and filter a sample of the supernatant as described in Section 3.1, step 2.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of O-(tert-Butyl)-L-serine, typically in its Fmoc-protected form (Fmoc-Ser(tBu)-OH), is in solid-phase peptide synthesis. The tert-butyl group protects the serine hydroxyl function during peptide chain elongation and is removed during the final acid-mediated cleavage from the solid support.

Logical Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle in Manual SPPS

This protocol outlines the key steps for incorporating an amino acid, such as Fmoc-Ser(tBu)-OH, into a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis vessel with a sintered glass frit

-

Fmoc-protected peptide-resin

-

Fmoc-Ser(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Preparation:

-

If starting, swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

-

For an ongoing synthesis, ensure the resin is washed with DMF after the previous step.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the peptide-resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent of the amino acid) in DMF.

-

Add DIPEA (typically 2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

This cycle is repeated until the desired peptide sequence is fully assembled. The final steps involve the removal of the N-terminal Fmoc group, followed by cleavage of the peptide from the resin and removal of the side-chain protecting groups (including the tert-butyl group from serine) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

References

Spectroscopic data (NMR, IR, MS) for O-(tert-Butyl)-L-serine characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of O-(tert-Butyl)-L-serine. The information presented herein is curated for researchers and professionals engaged in drug development and scientific investigation, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for O-(tert-Butyl)-L-serine Moiety

| Protons | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz |

| Hα (CH-NH₂) | ~3.5 - 3.8 | dd | Jαβa ≈ 4, Jαβb ≈ 7 |

| Hβ (CH₂-O) | ~3.6 - 3.9 | m | |

| tert-Butyl ((CH₃)₃C) | ~1.2 | s | |

| NH₂ | Variable | br s | |

| COOH | Variable | br s |

Note: Chemical shifts are estimations based on data from O-(tert-Butyl)-L-serine derivatives and are solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data for O-(tert-Butyl)-L-serine

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxyl) | ~172 |

| Cα (CH-NH₂) | ~56 |

| Cβ (CH₂-O) | ~63 |

| C (tert-Butyl quaternary) | ~74 |

| CH₃ (tert-Butyl) | ~28 |

Source: Adapted from spectral data available on SpectraBase for o-Tert-butyl-L-serine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for O-(tert-Butyl)-L-serine

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3200-3500 | Medium |

| C-H stretch (Alkyl) | 2850-2980 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| N-H bend (Amine) | 1580-1650 | Medium |

| C-O stretch (Ether) | 1070-1150 | Strong |

Source: Characteristic IR absorption frequencies for amino acids and ethers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for O-(tert-Butyl)-L-serine

| Parameter | Value | Method |

| Molecular Weight | 161.20 g/mol | Calculated |

| Molecular Formula | C₇H₁₅NO₃ | |

| [M+H]⁺ | 162.11 | ESI-MS |

| Key Fragment Ion | 106.07 | ESI-MS/MS ([M+H - C₄H₈]⁺) |

| Key Fragment Ion | 88.06 | ESI-MS/MS ([M+H - C₄H₉O]⁺) |

Note: Fragmentation patterns can vary based on the ionization technique and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of O-(tert-Butyl)-L-serine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it will affect the chemical shifts of labile protons (NH₂ and COOH). For D₂O, these protons will exchange with deuterium and their signals will disappear.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of O-(tert-Butyl)-L-serine (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule ([M+H]⁺). The scan range should be set to include the expected m/z value (e.g., m/z 50-500).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This provides information about the molecular structure.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like O-(tert-Butyl)-L-serine.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of O-(tert-Butyl)-L-serine. For unambiguous identification and quality control, it is imperative that the data presented here is compared against spectra acquired from a certified reference standard under identical experimental conditions.

An In-depth Guide to the Tert-butyl Protection of the L-serine Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of functional groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. For the amino acid L-serine, the protection of its reactive hydroxyl side chain is crucial to prevent unwanted side reactions during peptide synthesis. The tert-butyl group is a widely employed protecting group for this purpose, valued for its stability under various reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butyl protection of the L-serine hydroxyl group.

Mechanism of Protection

The tert-butylation of the L-serine hydroxyl group is typically achieved through an acid-catalyzed reaction. The most common methods involve the use of isobutylene or tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid catalyst. The generally accepted mechanism proceeds through the formation of a stable tert-butyl cation, which then undergoes nucleophilic attack by the hydroxyl group of L-serine.

The key steps of the acid-catalyzed mechanism are as follows:

-

Protonation of the tert-butyl source: In the presence of a strong acid (e.g., sulfuric acid, perchloric acid, or p-toluenesulfonic acid), the tert-butylating agent (isobutylene or the oxygen atom of the carbonyl group in tert-butyl acetate) is protonated.

-

Formation of the tert-butyl cation: The protonated intermediate is unstable and readily eliminates a stable leaving group (a molecule of water from protonated tert-butanol, which can be formed from isobutylene, or acetic acid from protonated tert-butyl acetate) to form a tertiary carbocation, the tert-butyl cation. This carbocation is relatively stable due to the electron-donating inductive effect of the three methyl groups.

-

Nucleophilic attack by the serine hydroxyl group: The lone pair of electrons on the hydroxyl oxygen of L-serine acts as a nucleophile, attacking the electrophilic tert-butyl cation.

-

Deprotonation: The resulting oxonium ion is deprotonated, typically by a weak base present in the reaction mixture (such as water or the conjugate base of the acid catalyst), to yield the final product, O-tert-butyl-L-serine, and regenerate the acid catalyst.

This targeted protection strategy is essential in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where the tert-butyl group's stability to basic conditions (used for Fmoc deprotection) and lability to acidic conditions (used for final cleavage from the resin) provide the necessary orthogonality.[1]

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the synthesis of O-tert-butyl-L-serine, starting from the protection of the amino and carboxyl groups of L-serine, followed by the tert-butylation of the hydroxyl group.

Caption: Logical workflow for the synthesis of O-tert-butyl-L-serine.

Experimental Protocols

Two primary methods for the tert-butylation of the L-serine hydroxyl group are prevalent in the literature. The choice of method often depends on the scale of the reaction, safety considerations, and the desired purity of the final product. For both methods, it is common practice to first protect the amino and carboxyl groups of L-serine, for instance, as the methyl ester hydrochloride.

Method 1: Using Isobutylene and p-Toluenesulfonic Acid

This traditional method involves the direct use of isobutylene gas.

-

Reactants:

-

L-serine methyl ester hydrochloride

-

Isobutylene

-

p-Toluenesulfonic acid (catalyst)

-

Dioxane or Dichloromethane (solvent)

-

-

Procedure:

-

L-serine methyl ester hydrochloride is dissolved in dioxane or dichloromethane.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The reaction mixture is cooled, and isobutylene gas is bubbled through the solution.

-

The reaction is allowed to proceed at a controlled temperature for 48-96 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude O-tert-butyl-L-serine methyl ester.

-

The ester is then saponified using a base such as sodium hydroxide in methanol to yield O-tert-butyl-L-serine.[2]

-

The final product is purified by recrystallization or chromatography.

-

Method 2: Using Tert-butyl Acetate and a Strong Acid Mixture

This method is considered safer as it avoids the handling of gaseous isobutylene.[3]

-

Reactants:

-

L-serine methyl ester hydrochloride

-

Tert-butyl acetate (reagent and solvent)

-

Perchloric acid (catalyst)

-

Sulfuric acid (catalyst)

-

-

Procedure:

-

In a reaction vessel, L-serine methyl ester hydrochloride is suspended in tert-butyl acetate.[3]

-

A catalytic amount of perchloric acid and sulfuric acid is carefully added to the mixture.[3]

-

The reaction is stirred at room temperature for 3-4 days.[3]

-

The reaction progress is monitored by TLC.[3]

-

Once the reaction is complete, water is added to the reaction mixture.

-

The pH of the solution is adjusted to 9 with a sodium hydroxide solution.[3]

-

The mixture is allowed to stand for phase separation. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give the crude O-tert-butyl-L-serine methyl ester.

-

The subsequent saponification and purification steps are similar to Method 1.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of O-tert-butyl-L-serine and its derivatives.

| Parameter | Method 1 (Isobutylene) | Method 2 (Tert-butyl Acetate) |

| Reaction Time | 48 - 96 hours[2] | 3 - 4 days[3] |

| Reported Yield | Not specified | ≥ 72%[3] |

| Catalyst | p-Toluenesulfonic acid[2] | Perchloric acid and Sulfuric acid[3] |

| Tert-butyl Source | Isobutylene[2] | Tert-butyl acetate[3] |

| Solvent | Dioxane or Dichloromethane[2] | Tert-butyl acetate[3] |

Spectroscopic Data for O-tert-butyl-L-serine Methyl Ester Hydrochloride:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, along with signals for the protons of the serine backbone and the methyl ester.

Signaling Pathway Diagram: Acid-Catalyzed Tert-butylation

The following diagram, rendered in DOT language, illustrates the step-by-step mechanism of the acid-catalyzed tert-butylation of the L-serine hydroxyl group using isobutylene as the tert-butyl source.

Caption: Acid-catalyzed tert-butylation of the L-serine hydroxyl group.

References

O-(tert-Butyl)-L-serine CAS number and commercial suppliers

An In-depth Technical Guide to O-(tert-Butyl)-L-serine

Introduction

O-(tert-Butyl)-L-serine, a key derivative of the amino acid L-serine, is a critical component in the fields of peptide synthesis, drug development, and protein engineering. Its defining feature is the tert-butyl protecting group on the side-chain hydroxyl function, a modification that offers enhanced stability and solubility.[1][2] This protective group is crucial in preventing unwanted side reactions during complex synthetic procedures, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The tert-butyl group is stable under many reaction conditions but can be readily removed with mild acids, allowing for precise control over the synthesis of complex peptides and other bioactive molecules.[3][4] This versatility makes O-(tert-Butyl)-L-serine an indispensable tool for researchers and chemists aiming to construct novel therapeutics and specialized biomolecules.[3][5]

Physicochemical Properties

The physical and chemical properties of O-(tert-Butyl)-L-serine are summarized below. These characteristics are essential for its application in various synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 18822-58-7 | [1][6] |

| Molecular Formula | C₇H₁₅NO₃ | [1][7] |

| Molecular Weight | 161.2 g/mol | [1][6] |

| Appearance | White to almost white powder or crystal | [1][6] |

| Melting Point | 218-222 °C / 226 °C (decomposes) | [1][6] |

| Optical Rotation | [α]²⁰/D = -16.5 ± 1° (c=1 in H₂O) | [1] |

| Purity | ≥97-99% (HPLC) | [1][6] |

| Solubility | Soluble in water | [6] |

| Storage Conditions | 0-8 °C, cool and dark place | [1][6] |

Commercial Suppliers

O-(tert-Butyl)-L-serine is available from a variety of chemical suppliers that specialize in reagents for peptide synthesis and pharmaceutical research. The quality and purity of the compound are critical for successful synthesis outcomes.

| Supplier | Product Name | Purity Specification |

| Chem-Impex | O-tert-Butyl-L-serine | ≥ 99% |

| Tokyo Chemical Industry (TCI) | O-tert-Butyl-L-serine | >97.0% |

| Thermo Fisher Scientific | O-tert-Butyl-L-serine | 98% |

| MedChemExpress | O-(tert-Butyl)-L-serine | Not specified |

| Aapptec Peptides | H-Ser(tBu)-OH | Not specified |

| NINGBO INNO PHARMCHEM CO.,LTD. | O-tert-Butyl-L-serine | Not specified |

Synthesis and Experimental Protocols

The synthesis of O-(tert-Butyl)-L-serine is a multi-step process that starts from L-serine. The key transformation is the introduction of the tert-butyl ether linkage to the side-chain hydroxyl group. Below is a general workflow and a representative experimental protocol derived from publicly available synthesis patents.

General Synthesis Pathway

The synthesis typically involves two main stages: esterification of the carboxylic acid and subsequent etherification of the hydroxyl group, followed by saponification to yield the final product.

Caption: General synthesis pathway for O-(tert-Butyl)-L-serine.

Experimental Protocol: Synthesis via L-Serine Methyl Ester

This protocol is a generalized representation based on common chemical synthesis methods.[8][9][10]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

-

Suspend L-serine (1 equivalent) in anhydrous methanol in a reaction vessel equipped with a stirrer and cooled in an ice bath (0°C).

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude product is triturated with diethyl ether or methyl tert-butyl ether, filtered, and dried under vacuum to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Preparation of O-(tert-Butyl)-L-serine Methyl Ester

-

Dissolve the L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as tert-butyl acetate or dichloromethane.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Introduce isobutylene gas into the reaction mixture at a controlled temperature (e.g., -20°C to 10°C) or utilize tert-butyl acetate as the tert-butyl source.

-

Allow the reaction to proceed for 48-96 hours, monitoring for completion by TLC.

-

After the reaction is complete, work up the mixture to isolate the O-(tert-butyl)-L-serine methyl ester.

Step 3: Saponification to O-(tert-Butyl)-L-serine

-

Dissolve the crude O-(tert-butyl)-L-serine methyl ester from the previous step in a solvent like methanol or acetone.

-

Add an aqueous solution of sodium hydroxide (NaOH) at a low temperature (e.g., 5°C).

-

Stir the reaction for 1-3 hours until the saponification is complete.

-

Neutralize the reaction mixture to precipitate the final product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain O-(tert-Butyl)-L-serine.

Applications in Drug Development and Research

The primary application of O-(tert-Butyl)-L-serine is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[3] Its tert-butyl group prevents the side-chain hydroxyl from participating in unwanted reactions during the peptide chain elongation process.

Role in Solid-Phase Peptide Synthesis (SPPS)

The workflow below illustrates the incorporation of an amino acid like O-(tert-Butyl)-L-serine during an SPPS cycle.

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

In this process, the N-terminus of the growing peptide chain on the solid support is deprotected. The next amino acid, in this case, Fmoc-Ser(tBu)-OH (the N-Fmoc protected version of O-(tert-Butyl)-L-serine), is activated and coupled to the chain. The tert-butyl group on the serine side chain remains intact throughout these cycles, preventing side reactions.[3] It is only removed during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), which also cleaves the completed peptide from the resin support.

Logical Relationships in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. The diagram below shows the relationship between the core amino acid, the protecting groups, and its application.

Caption: Relationship between L-serine, protecting groups, and SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. O-tert-Butyl-L-serine 18822-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. H63812.06 [thermofisher.com]

- 8. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 10. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

Enantiomeric Purity Analysis of Commercial O-(tert-Butyl)-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of commercial O-(tert-Butyl)-L-serine. Ensuring the stereochemical integrity of this critical chiral building block is paramount in drug development and peptide synthesis, where the presence of the undesired D-enantiomer can lead to significant differences in biological activity and pharmacological outcomes. This document details experimental protocols for various analytical techniques, presents available data on the purity of commercial samples, and illustrates the analytical workflows using logical diagrams.

Introduction to O-(tert-Butyl)-L-serine and the Importance of Enantiomeric Purity

O-(tert-Butyl)-L-serine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and as a chiral building block in the synthesis of complex organic molecules. The tert-butyl ether protecting group on the serine hydroxyl moiety is stable under a wide range of reaction conditions and can be readily removed with mild acids. The stereochemistry of the alpha-carbon is crucial for the final structure and function of the target peptide or molecule. The presence of the D-enantiomer can result in diastereomeric impurities in the final product, which are often difficult and costly to separate. Therefore, robust analytical methods to assess the enantiomeric excess (e.e.) of the starting material are essential for quality control in pharmaceutical and chemical manufacturing.

Quantitative Data on Commercial O-(tert-Butyl)-L-serine

The enantiomeric purity of O-(tert-Butyl)-L-serine and its derivatives from commercial suppliers is typically high, as indicated by their certificates of analysis. However, the exact enantiomeric excess can vary between suppliers and batches. Below is a summary of publicly available purity specifications from various vendors. It is important to note that a direct, third-party comparative study of multiple commercial sources was not found in the public domain. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier for precise data.

| Supplier | Product Name | Purity Specification | Analytical Method |

| Chem-Impex | O-tert-Butyl-L-serine | ≥ 99% | Chiral HPLC[1] |

| Chem-Impex | Fmoc-O-tert-butyl-L-serine | ≥ 99.5% | Chiral HPLC[2] |

| TCI America | O-tert-Butyl-L-serine | >97.0% | HPLC (Titration)[3][4][5] |

Experimental Protocols for Enantiomeric Purity Analysis

Several analytical techniques can be employed to determine the enantiomeric purity of O-(tert-Butyl)-L-serine. The most common and effective methods include chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for chiral analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

This is often the preferred method as it avoids potential racemization during derivatization. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids and their derivatives.

Experimental Protocol:

-

Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D.

-

Mobile Phase: A simple mobile phase of water, methanol, and a small amount of acid or base to control ionization is typically effective. For O-(tert-Butyl)-L-serine, a starting point could be a mixture of methanol and aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). The exact ratio should be optimized to achieve the best resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (due to the carboxyl group) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

-

Sample Preparation: Dissolve a known concentration of O-(tert-Butyl)-L-serine in the mobile phase or a compatible solvent.

-

Injection Volume: 5-20 µL

Workflow for Chiral HPLC Analysis:

Caption: Workflow for chiral HPLC analysis.

This method involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for this purpose[6].

Experimental Protocol:

-

Derivatization:

-

Dissolve a small amount of O-(tert-Butyl)-L-serine in a suitable solvent (e.g., acetone/water).

-

Add a solution of Marfey's reagent and a base (e.g., sodium bicarbonate).

-

Heat the mixture to facilitate the reaction.

-

After the reaction is complete, neutralize the solution.

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column (e.g., ODS-Hypersil).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent is a strong chromophore).

-

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for enantiomeric purity analysis, but it requires the analyte to be volatile. Therefore, O-(tert-Butyl)-L-serine must be derivatized prior to analysis.

Experimental Protocol:

-

Derivatization: A two-step derivatization is typically required for amino acids[7][8].

-

Esterification: The carboxyl group is esterified, for example, by reacting with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

-

Acylation: The amino group is acylated using a reagent such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate[7].

-

-

GC Analysis:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val)[7][9].

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An oven temperature gradient is used to elute the derivatized enantiomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C)[10].

-

Injector and Detector Temperature: Typically set at 220-250°C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Workflow for Chiral GC Analysis:

Caption: Workflow for chiral GC analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption for chiral separations. The principle involves the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

Experimental Protocol:

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.

-

Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used chiral selectors for amino acids[11]. Other options include crown ethers or chiral surfactants[12][13].

-

Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

-

Detection: UV detector.

-

Sample Preparation: The sample is dissolved in the BGE or a lower conductivity buffer for stacking purposes.

Logical Relationship in Chiral CE Separation:

Caption: Principle of chiral CE separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.

Experimental Protocol (using a Chiral Solvating Agent):

-

Sample Preparation:

-

Dissolve a precise amount of the O-(tert-Butyl)-L-serine sample in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) to the NMR tube[14].

-

-

NMR Analysis:

-

Acquire another ¹H NMR spectrum after the addition of the CSA.

-

The signals corresponding to the protons near the chiral center of the two enantiomers should be resolved into two distinct sets of peaks.

-

The enantiomeric excess can be calculated by integrating the corresponding signals for the two enantiomers.

-

Conclusion

The enantiomeric purity of commercial O-(tert-Butyl)-L-serine is a critical quality attribute for its use in pharmaceutical and fine chemical synthesis. This technical guide has outlined the primary analytical techniques for assessing enantiomeric purity, including chiral HPLC, chiral GC, CE, and NMR spectroscopy. While commercial suppliers generally provide materials of high enantiomeric purity, it is incumbent upon the researcher to verify this purity using validated analytical methods. The detailed protocols and workflows provided herein serve as a comprehensive resource for establishing robust quality control procedures for this important chiral building block. For routine analysis, direct chiral HPLC with a suitable chiral stationary phase is often the most straightforward and reliable method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 12. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of O-(tert-Butyl)-L-serine in Chiral Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of O-(tert-Butyl)-L-serine as a chiral building block in modern organic synthesis. This document details its application in peptide and non-peptidic synthesis, providing in-depth experimental protocols and quantitative data to support its use in complex molecular construction.

O-(tert-Butyl)-L-serine, a derivative of the naturally occurring amino acid L-serine, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique structural features, combining a predefined stereocenter with a sterically demanding and acid-labile tert-butyl ether protecting group, offer chemists precise control over stereochemistry and reactivity in a wide array of synthetic transformations. This guide elucidates the multifaceted applications of this versatile building block, with a focus on its utility in the synthesis of pharmaceuticals and other complex chiral molecules.

Core Applications in Synthesis

The primary application of O-(tert-Butyl)-L-serine lies in Solid-Phase Peptide Synthesis (SPPS) , a fundamental technology in drug discovery and proteomics. The tert-butyl group effectively masks the hydroxyl functionality of the serine side chain, preventing undesirable side reactions during peptide chain elongation. This protection is orthogonal to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group, allowing for selective deprotection and sequential amino acid coupling.

Beyond peptide synthesis, O-(tert-Butyl)-L-serine and its derivatives serve as valuable chiral precursors for the synthesis of other important molecules, such as chiral aldehydes and ligands for asymmetric catalysis. One prominent example is its use in the preparation of Garner's aldehyde , a versatile intermediate for the synthesis of a variety of natural products and pharmaceuticals.

Data Presentation: A Comparative Overview

To provide a clear understanding of the efficiency and conditions required for various transformations involving O-(tert-Butyl)-L-serine, the following tables summarize key quantitative data from representative synthetic procedures.

| Table 1: Key Parameters in Fmoc-SPPS using Fmoc-Ser(tBu)-OH | |

| Parameter | Typical Value/Condition |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt |

| Coupling Time | 30 min - 2 h |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Cleavage from Resin & Side-Chain Deprotection | TFA-based cocktails (e.g., Reagent K) |

| Overall Yield (for a model 28-amino acid peptide) | ~35%[1] |

| Purity (crude peptide) | >95%[1] |

| Table 2: Synthesis of Garner's Aldehyde from L-Serine | |

| Reaction Step | Key Reagents |

| Esterification & N-Boc Protection | AcCl, MeOH; (Boc)₂O, Et₃N |

| Acetonide Formation | Me₂C(OMe)₂, BF₃·Et₂O |

| Reduction to Aldehyde | DIBAL-H |

| Overall Yield |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation in a research setting.

Protocol 1: Solid-Phase Synthesis of Thymosin α1 (a 28-amino acid peptide) using Fmoc-Ser(tBu)-OH

This protocol outlines the manual solid-phase synthesis of Thymosin α1 on a polyethylene glycol solid support, employing an Fmoc/tBu strategy.

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the resin (e.g., PEG-PS) in Dichloromethane (DCM) and then in N,N-Dimethylformamide (DMF).

-

Couple the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) to the resin using a suitable activating agent (e.g., HBTU/HOBt/DIPEA) in DMF. Allow the reaction to proceed for 2 hours at room temperature.

-

Cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

2. Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) and activating agents in DMF and add to the resin. Agitate the mixture for 1-2 hours. Wash the resin with DMF.

-

Repeat this cycle for all 28 amino acids in the Thymosin α1 sequence.

3. N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the peptide-resin with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus of the serine residue.[2]

4. Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol), for 2-4 hours at room temperature.[3] This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the tert-butyl group from serine.

-

Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

5. Purification:

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final Thymosin α1 peptide. An overall yield of approximately 35% and purity greater than 95% can be expected.[1]

Protocol 2: Synthesis of Garner's Aldehyde from L-Serine

This procedure details the conversion of L-serine to the versatile chiral building block, Garner's aldehyde.[4][5]

1. Esterification and N-Boc Protection:

-

Suspend L-serine in methanol and cool to 0°C.

-

Slowly add acetyl chloride and allow the mixture to warm to 50°C and stir until the reaction is complete. Remove the solvent under reduced pressure.

-

Dissolve the resulting serine methyl ester hydrochloride in dichloromethane, cool to 0°C, and add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until N-protection is complete. Yields for this two-step process are typically in the range of 95-99%.

2. Oxazolidine Formation:

-

Dissolve the N-Boc-L-serine methyl ester in dichloromethane.

-

Add 2,2-dimethoxypropane and a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O).

-

Stir the reaction at room temperature until cyclization is complete. Purify the product by distillation under high vacuum to yield the protected methyl ester in approximately 86% yield.

3. Reduction to Garner's Aldehyde:

-

Dissolve the oxazolidine methyl ester in toluene and cool to -78°C.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene, maintaining the temperature at -78°C.

-

After the reaction is complete, quench the reaction with a suitable reagent (e.g., methanol or Rochelle's salt solution) and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation under high vacuum to afford Garner's aldehyde. This step typically proceeds in 82-84% yield.

Mandatory Visualizations

To further clarify the synthetic pathways and logical relationships, the following diagrams are provided.

Conclusion

O-(tert-Butyl)-L-serine stands as a testament to the power of strategic molecular design in enabling the synthesis of complex, stereochemically defined molecules. Its robust performance in solid-phase peptide synthesis and its utility as a chiral precursor for other valuable synthetic intermediates underscore its importance in both academic research and industrial drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective application and to inspire further innovation in the field of asymmetric synthesis.

References

- 1. Solid-phase synthesis of a peptide derivative of thymosin alpha1 and initial studies on its (99m)Tc-radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103936848A - Synthesis method of thymosin alpha1 - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

O-(tert-Butyl)-L-serine: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

This technical guide provides an in-depth overview of the critical safety, handling, and storage recommendations for O-(tert-Butyl)-L-serine. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely manage this compound in a laboratory setting and to ensure its stability and integrity for research applications.

Chemical and Physical Properties

O-(tert-Butyl)-L-serine, with the CAS number 18822-58-7, is a synthetic derivative of the amino acid L-serine.[1][2] The tert-butyl group serves as a protecting group for the hydroxyl function of the serine side chain, which is crucial for its application in peptide synthesis.[2][3] This protection prevents unwanted side reactions during the controlled, stepwise assembly of peptide chains.[3] It is a key building block in the synthesis of modified peptides and has applications in the development of pharmaceuticals, protein engineering, and enzyme inhibitors.[2]

The following table summarizes the key physical and chemical properties of O-(tert-Butyl)-L-serine.